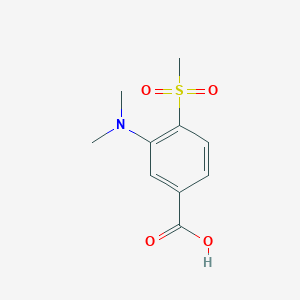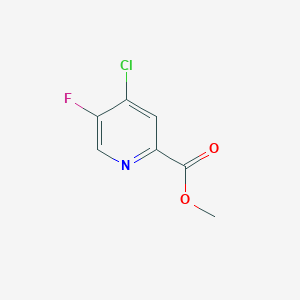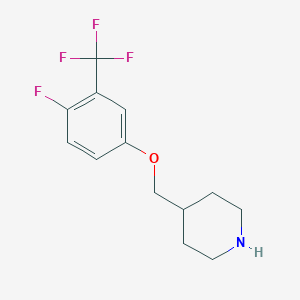![molecular formula C13H15FN2O2 B8129028 5-Fluoro-2-[2-(morpholin-4-yl)ethoxy]benzonitrile](/img/structure/B8129028.png)
5-Fluoro-2-[2-(morpholin-4-yl)ethoxy]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-[2-(morpholin-4-yl)ethoxy]benzonitrile: is an organic compound that features a fluorinated benzene ring substituted with a morpholine group and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-[2-(morpholin-4-yl)ethoxy]benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 5-fluoro-2-nitrobenzonitrile and morpholine.
Reaction Conditions: The nitro group is reduced to an amine, followed by the introduction of the ethoxy group via an etherification reaction. The reaction is typically carried out under mild conditions using a suitable base and solvent.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Materials Science: It can be incorporated into polymers to modify their properties.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological studies to investigate the function of certain proteins or pathways.
Industry:
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Its derivatives may have pharmaceutical applications, particularly in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-[2-(morpholin-4-yl)ethoxy]benzonitrile depends on its specific application. In drug development, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance its binding affinity and selectivity.
Comparison with Similar Compounds
5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzonitrile: Similar structure but with a piperidine ring instead of morpholine.
5-Fluoro-2-[2-(pyrrolidin-1-yl)ethoxy]benzonitrile: Contains a pyrrolidine ring instead of morpholine.
Uniqueness:
Morpholine Ring: The presence of the morpholine ring in 5-Fluoro-2-[2-(morpholin-4-yl)ethoxy]benzonitrile imparts unique chemical and biological properties, such as increased solubility and specific binding interactions.
Fluorine Substitution: The fluorine atom enhances the compound’s stability and can improve its pharmacokinetic properties.
Properties
IUPAC Name |
5-fluoro-2-(2-morpholin-4-ylethoxy)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c14-12-1-2-13(11(9-12)10-15)18-8-5-16-3-6-17-7-4-16/h1-2,9H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGHDWZMIXJNQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=C(C=C(C=C2)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-bromo-1H-pyrazolo[1,5-a][1,3,5]triazin-2-one](/img/structure/B8128951.png)
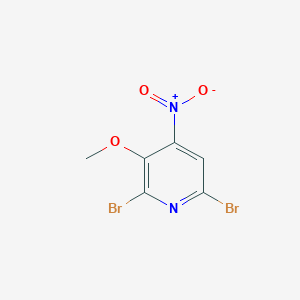
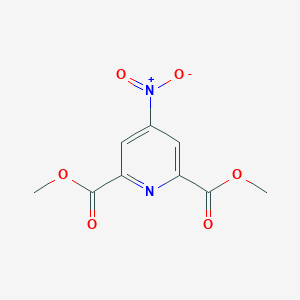
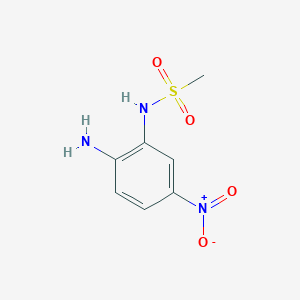
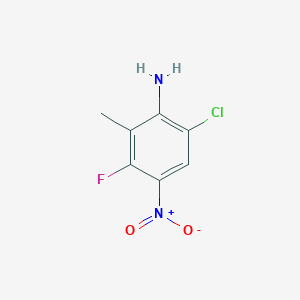
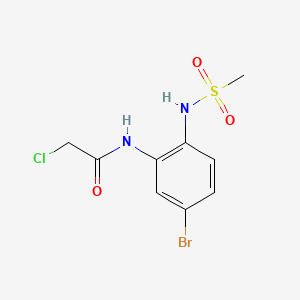
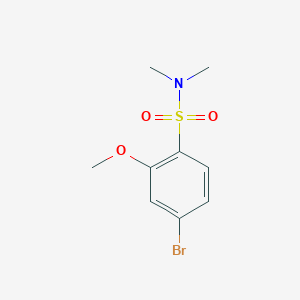
![1-[2-(Ethylamino)-5-nitrophenyl]ethanone](/img/structure/B8129001.png)
![1-[2-(butylamino)-5-nitrophenyl]ethanone](/img/structure/B8129006.png)
![1-[2-(Cyclobutylamino)-5-nitrophenyl]ethanone](/img/structure/B8129010.png)
![tert-Butyl N-[2-(3-methoxyphenoxy)ethyl]-N-methylcarbamate](/img/structure/B8129013.png)
